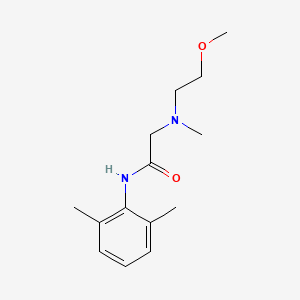
Apicidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apicidin is a fungal metabolite and a broad-spectrum antiprotozoal agent . It is a potent inhibitor of histone deacetylases (HDACs), particularly histone deacetylase 1 and 3 (HDAC1 and HDAC3) . It exhibits anti-protozoal activity against apicomplexan metabolite produced by parasites and also possesses anti-proliferative activity against several cancer cell lines .
Synthesis Analysis
Apicidin is produced by certain isolates of Fusarium semitectum . The apicidin biosynthetic pathway involves a non-ribosomal peptide synthetase (NRPS) gene cluster . The NRPS gene, named as apicidin synthetase gene 1 (APS1), along with other genes in the cluster, are required for apicidin production . The cluster gene APS2, a putative transcription factor, regulates the expression of the genes in the cluster .Molecular Structure Analysis
Apicidin is a cyclic tetrapeptide . It has structural similarities to the known histone deacetylase inhibitor apicidin . The molecular formula of Apicidin is C34H49N5O6 .Chemical Reactions Analysis
The apicidin biosynthetic pathway involves several chemical reactions . The apicidin analogues apicidin E, apicidin D2, and apicidin B were identified from chemical analysis of the mutants .Physical And Chemical Properties Analysis
The molecular weight of Apicidin is 623.8 g/mol . The molecular formula of Apicidin is C34H49N5O6 .Scientific Research Applications
Application in Plant Pathology
- Scientific Field : Plant Pathology
- Summary of Application : Apicidin F (APF), a derivative of Apicidin, is produced by the rice pathogen Fusarium fujikuroi . This secondary metabolite has structural similarities to Apicidin, a known histone deacetylase inhibitor .
- Methods of Application : The production of APF is achieved through a non-ribosomal peptide synthetase (NRPS) gene cluster . The cluster genes are expressed under conditions of high nitrogen and acidic pH .
- Results or Outcomes : The study identified two new derivatives of APF named apicidin J and K . The production of these derivatives is dependent on the nitrogen regulator AreB, and the pH regulator PacC .
Application in Acute Myeloid Leukemia (AML) Treatment
- Scientific Field : Oncology
- Summary of Application : Apicidin shows promising therapeutic effects on AML by inhibiting cell proliferation, facilitating apoptosis, and inducing myeloid differentiation of AML cells .
- Methods of Application : The therapeutic effect of Apicidin on AML is achieved by increasing the expression of QPCT, which is significantly decreased in AML samples compared to normal controls .
- Results or Outcomes : QPCT depletion promotes cell proliferation, inhibits apoptosis, and impairs myeloid differentiation of AML cells, alleviating the anti-leukemic effect of Apicidin on AML . This finding provides a novel therapeutic target for AML and lays the foundation for the clinical application of Apicidin in AML patients .
Application in Inhibiting Tumor Cell Proliferation
- Scientific Field : Oncology
- Summary of Application : Apicidin, a histone deacetylase inhibitor, inhibits the proliferation of tumor cells .
- Methods of Application : The method of application is not explicitly mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Safety And Hazards
properties
CAS RN |
183506-66-3 |
|---|---|
Product Name |
Apicidin |
Molecular Formula |
C34H49N5O6 |
Molecular Weight |
625.8 g/mol |
IUPAC Name |
methyl 6-[(3S,6S,9S,12R)-3-butan-2-yl-6-[(1-methoxyindol-3-yl)methyl]-2,5,8,11-tetraoxo-1,4,7,10-tetrazabicyclo[10.4.0]hexadecan-9-yl]hexanoate |
InChI |
InChI=1S/C33H47N5O7/c1-5-21(2)29-33(43)37-18-12-11-16-27(37)32(42)34-24(14-7-6-8-17-28(39)44-3)30(40)35-25(31(41)36-29)19-22-20-38(45-4)26-15-10-9-13-23(22)26/h9-10,13,15,20-21,24-25,27,29H,5-8,11-12,14,16-19H2,1-4H3,(H,34,42)(H,35,40)(H,36,41)/t21?,24-,25-,27+,29-/m0/s1 |
InChI Key |
ROUDRKBLRFRFCY-VWIQTCEGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC |
SMILES |
CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)OC |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)OC |
Appearance |
Solid powder |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
apicidin apicidin C cyclo(N-O-methyl-tryptophyl-isoleucyl-pipecolinyl-2-amino-8-oxodecanoyl) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



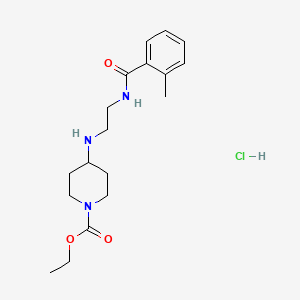
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone](/img/structure/B1684059.png)
![N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide](/img/structure/B1684061.png)
![1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3h-imidazol-1-ium bromide](/img/structure/B1684064.png)
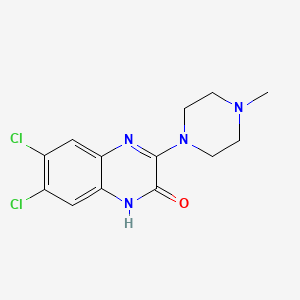
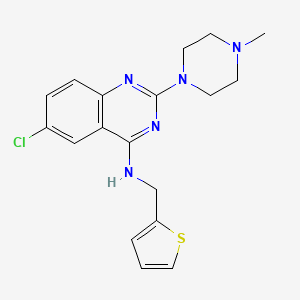
![N-[5-(3H-imidazol-4-yl)pentyl]cyclohexanamine](/img/structure/B1684067.png)
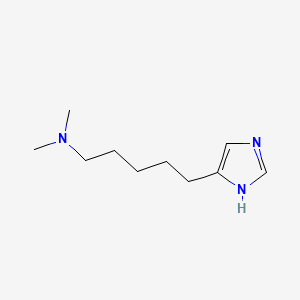
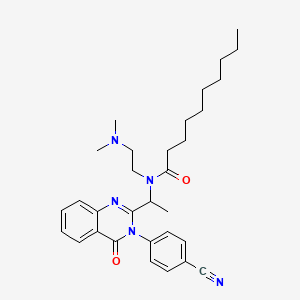
![7-Chloro-11-(4-methyl-piperazin-1-yl)-dibenzo[b,f][1,4]oxazepine](/img/structure/B1684071.png)
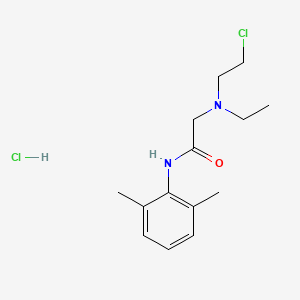
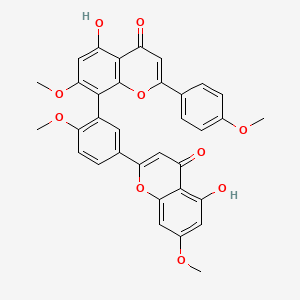
![2-[3-Ethoxy-2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxyoxolan-2-yl]-7-methoxy-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-methyloxan-2-yl]propanoic acid](/img/structure/B1684078.png)
